Introduction: The Strategic Importance of 1,2-Dibromohexafluoropropane
Introduction: The Strategic Importance of 1,2-Dibromohexafluoropropane
An In-depth Technical Guide to the Chemical Properties of 1,2-Dibromohexafluoropropane
1,2-Dibromohexafluoropropane (CAS No. 661-95-0) is a halogenated organic compound that holds a significant position in advanced chemical synthesis.[1][2][3] Its structure, which combines a short carbon backbone with extensive fluorination and two reactive bromine sites, makes it a highly valuable and versatile building block. For researchers in drug development and materials science, the strategic incorporation of fluorine atoms into organic molecules is a well-established method for modulating critical properties such as metabolic stability, lipophilicity, and receptor binding affinity.[4] 1,2-Dibromohexafluoropropane serves as a key intermediate, providing a pathway to introduce fluorinated moieties into complex target molecules.[1][4] This guide offers an in-depth exploration of its core chemical properties, synthesis, reactivity, and handling, providing a technical foundation for its effective application in research and development.
Molecular Structure and Physicochemical Properties
The chemical identity of 1,2-Dibromohexafluoropropane is defined by its molecular formula, C₃Br₂F₆, and a molecular weight of approximately 309.83 g/mol .[2][5] The molecule consists of a three-carbon propane chain where the first and second carbons are each bonded to a bromine atom and multiple fluorine atoms. This dense halogenation results in a high-density, colorless liquid at room temperature with a relatively low boiling point for its mass.[1]
Caption: Molecular structure of 1,2-Dibromohexafluoropropane.
The physicochemical properties are critical for designing reaction conditions, purification protocols, and storage solutions. A summary of these properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 661-95-0 | [2][3][6] |
| Molecular Formula | C₃Br₂F₆ | [1][2][4] |
| Molecular Weight | 309.83 g/mol | [4][5] |
| Appearance | Colorless liquid | [1][7] |
| Boiling Point | 71-73 °C | [4][6][8] |
| Melting Point | -95 °C to -94.4 °C | [4][7][8] |
| Density | ~2.169 g/cm³ at 20 °C | [4][8] |
| Refractive Index | ~1.359 at 20 °C | [8] |
| InChI Key | KTULQNFKNLFOHL-UHFFFAOYSA-N | [1][2][6] |
Synthesis and Purification
The primary industrial synthesis of 1,2-Dibromohexafluoropropane involves the direct bromination of hexafluoropropene (HFP).[9][10] This reaction is a classic example of electrophilic addition across a double bond, but with nuances due to the heavily fluorinated nature of the substrate.
Causality in Experimental Design
A key challenge in this synthesis is controlling the reactivity of bromine with the electron-deficient double bond of HFP. A patented method reveals that the reaction is effectively initiated and maintained in the presence of a small quantity of the final product, 1,2-Dibromohexafluoropropane.[9] This approach suggests an autocatalytic or mediating role for the product, ensuring a smooth and controlled reaction. The process can be run continuously, where the heat of reaction is managed by distilling the lower-boiling product, thereby driving the reaction and simplifying purification.[9]
Caption: Continuous synthesis and purification workflow.
Experimental Protocol: Continuous Bromination of Hexafluoropropene
This protocol is an illustrative laboratory-scale adaptation based on principles described in the patent literature.[9]
-
Reactor Setup: A jacketed glass reactor equipped with a gas inlet tube, a magnetic stirrer, and a fractional distillation column with a reflux condenser is assembled in a well-ventilated fume hood.
-
Initial Charge: The reactor is charged with liquid bromine and 3-7% by weight of 1,2-Dibromohexafluoropropane relative to the bromine.[9] This initial product charge is crucial for initiating a controlled reaction.
-
Initiation: The mixture is stirred and hexafluoropropene gas is introduced below the surface of the liquid. The reaction is initiated at a temperature of 20-30°C.[9]
-
Continuous Operation: Once the reaction begins, the flow of hexafluoropropene is maintained. The reactor temperature is raised to 50-70°C, causing the reaction mixture to boil.
-
Product Isolation: The vapors enter the distillation column. The lower-boiling product (BP ~73°C) is collected as the distillate. Unreacted bromine (BP ~59°C) and HFP (BP ~-29°C) are condensed and recycled back into the reactor. This continuous removal of the product not only purifies it but also effectively dissipates the reaction enthalpy.
-
Self-Validation: The purity of the collected distillate is monitored throughout the process using Gas Chromatography (GC). The identity is confirmed post-synthesis by comparing its ¹⁹F NMR and Mass Spectrum against reference data.
Chemical Reactivity and Thermal Stability
The reactivity of 1,2-Dibromohexafluoropropane is dominated by the two carbon-bromine bonds. The strong electron-withdrawing effect of the six fluorine atoms significantly influences the molecule's electronic properties, making the carbon atoms attached to the bromine atoms more electrophilic and susceptible to nucleophilic attack.
-
Nucleophilic Substitution: The bromine atoms can be displaced by a variety of nucleophiles, making it a valuable precursor for introducing the -CF(Br)CF₂CF₃ or -CF₂CF(Br)CF₃ moieties into other molecules.
-
Reductive Dehalogenation: The compound can undergo reductive processes to form hexafluoropropene or other reduced species, depending on the reagents and conditions.
-
Thermal Stability: Halogenated aliphatic compounds are generally moderately reactive.[11][12] While stable under normal storage conditions, thermal decomposition at elevated temperatures (e.g., 590-640 K for the non-fluorinated analogue 1,2-dibromopropane) proceeds via unimolecular elimination and radical-chain processes, typically yielding bromopropenes and hydrogen bromide.[13] For 1,2-Dibromohexafluoropropane, thermal decomposition would likely produce HBr, various brominated and fluorinated propenes, and other radical recombination products.[14][15]
Spectroscopic and Analytical Characterization
Unambiguous identification of 1,2-Dibromohexafluoropropane requires a combination of modern analytical techniques.
| Technique | Expected Observations and Rationale |
| ¹⁹F NMR | The spectrum is expected to be complex due to the presence of multiple, non-equivalent fluorine environments (CF₃, CF₂, CF) and spin-spin coupling between them. This complexity, however, provides a unique fingerprint for structural confirmation. |
| ¹³C NMR | The spectrum should show three distinct carbon signals, each split by the attached fluorine atoms (C-F coupling). The signals for the carbons bonded to bromine will be shifted downfield.[5] |
| Mass Spec. (MS) | The electron ionization (EI) mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and key fragments due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in ~1:1 ratio). Common fragmentation pathways include the loss of Br atoms and cleavage of the C-C bonds.[2][5] |
| Infrared (IR) | The IR spectrum is dominated by very strong absorption bands in the 1100-1300 cm⁻¹ region, which are characteristic of C-F bond stretching vibrations. The C-Br stretching vibrations are expected at lower wavenumbers, typically in the 500-700 cm⁻¹ range.[16] |
Safety, Handling, and Disposal
As with all highly halogenated compounds, 1,2-Dibromohexafluoropropane must be handled with appropriate precautions.
Hazard Profile
Based on GHS classifications from aggregated data sources, this chemical is associated with significant hazards.[5][8]
-
Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[5][8]
-
Irritation: Causes skin irritation and serious eye irritation.[5][8]
-
Respiratory: May cause respiratory irritation.[8]
Safe Handling Protocol
Caption: Workflow for the safe handling and disposal of the chemical.
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[17][18] Eyewash stations and safety showers must be readily accessible.[19]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a face shield to prevent skin and eye contact.[8][12] A lab coat is mandatory.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[17][19]
-
Spill Response: In case of a small spill, absorb the liquid with an inert material (e.g., vermiculite or sand).[11] Place the contaminated material in a sealed, labeled container for proper disposal.
-
Disposal: Dispose of waste material through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.
Applications in Research and Development
The utility of 1,2-Dibromohexafluoropropane stems from its identity as a fluorinated building block.
-
Pharmaceutical Synthesis: It serves as a precursor for creating more complex fluorinated molecules. The introduction of a hexafluoropropyl group can enhance a drug candidate's metabolic stability and binding affinity, potentially leading to improved efficacy and a better pharmacokinetic profile.[4]
-
Agrochemicals: Similar to pharmaceuticals, its use in agrochemical synthesis can lead to pesticides and herbicides with greater efficacy and environmental stability.[4]
-
Advanced Materials: It is a raw material for producing high-performance polymers, coatings, and elastomers. The incorporation of fluorine enhances thermal stability, chemical resistance, and dielectric properties, making these materials suitable for demanding applications in the aerospace, electronics, and automotive industries.[4]
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Thermal decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), a novel brominated flame retardant. (2014). PubMed. Retrieved from [Link]
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Chemical Properties of 1-Bromo-1,1,2,3,3,3-hexafluoropropane (CAS 2252-78-0). (n.d.). Cheméo. Retrieved from [Link]
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